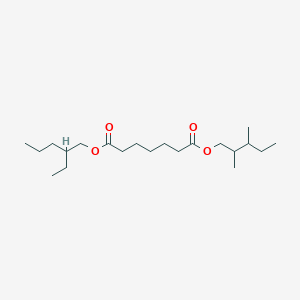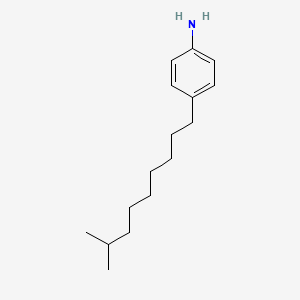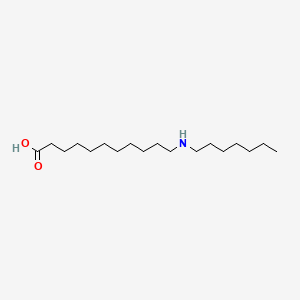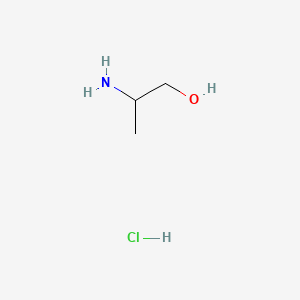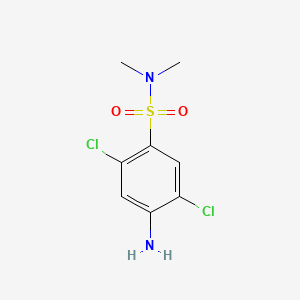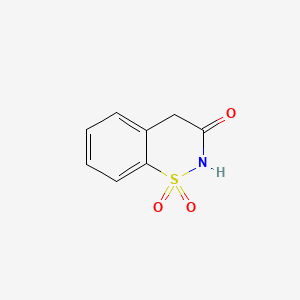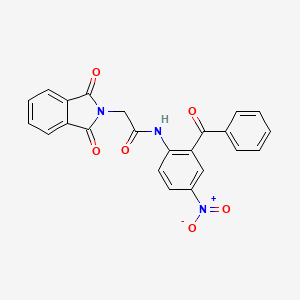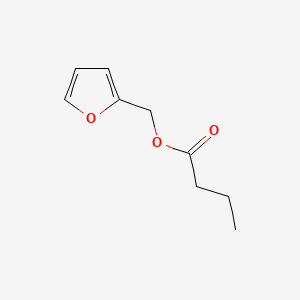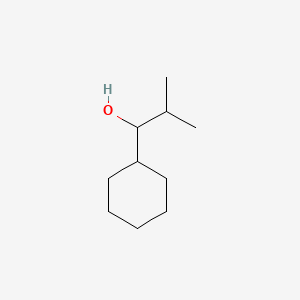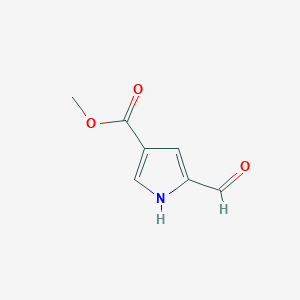
Methyl 5-formyl-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 5-formyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “Methyl 5-formyl-1H-pyrrole-3-carboxylate” is 1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Organic Chemical Synthesis Intermediate
Methyl pyrrole-3-carboxylate, which is structurally similar to Methyl 5-formyl-1H-pyrrole-3-carboxylate, is used as an organic chemical synthesis intermediate . This suggests that Methyl 5-formyl-1H-pyrrole-3-carboxylate could also be used in a similar capacity.
Therapeutic Applications
Pyrrole subunits, like the one present in Methyl 5-formyl-1H-pyrrole-3-carboxylate, have diverse applications in therapeutically active compounds . These include:
Fungicides: Pyrrole-based compounds have been used in the development of fungicides .
Antibiotics: Pyrrole-based compounds have also been used in the development of antibiotics .
Anti-inflammatory Drugs: Compounds with a pyrrole subunit have been used in the creation of anti-inflammatory drugs .
Cholesterol Reducing Drugs: Pyrrole-based compounds have been used in the development of cholesterol reducing drugs .
Antitumor Agents: Compounds with a pyrrole subunit have been used in the creation of antitumor agents .
Inhibition of Reverse Transcriptase
Pyrrole-based compounds are known to inhibit reverse transcriptase, which is a key enzyme in the replication of human immunodeficiency virus type 1 (HIV-1) .
Inhibition of Cellular DNA Polymerases Protein Kinases
Pyrrole-based compounds are known to inhibit cellular DNA polymerases protein kinases .
Synthesis of Purine Nucleoside Analogues
5-formyl-1,2,3-triazole-4-carboxylic acids, which are structurally similar to Methyl 5-formyl-1H-pyrrole-3-carboxylate, have been used in the synthesis of purine nucleoside analogues for treating flaviviruses diseases .
Synthesis of Cyclic Amine Derivatives
5-formyl-1,2,3-triazole-4-carboxylic acids have also been used in the synthesis of cyclic amine derivatives, which act as platelet activation inhibitors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
properties
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

